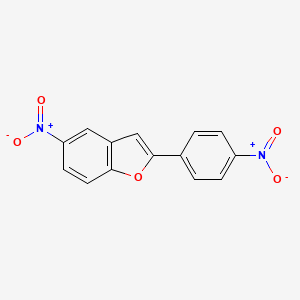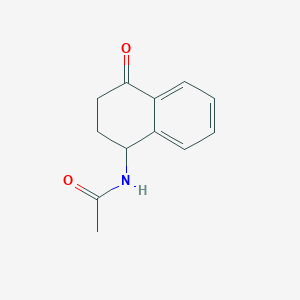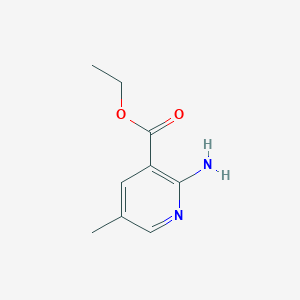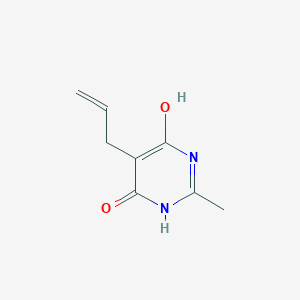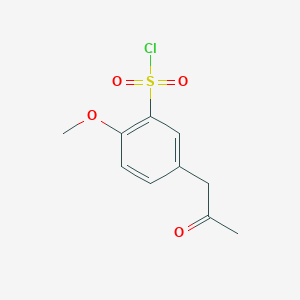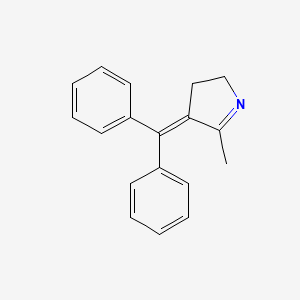
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole
Overview
Description
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole, also known as DPM, is a chemical compound that has been the subject of scientific research due to its potential use in various fields including medicine and material science. DPM is a heterocyclic compound that contains a pyrrole ring and a diphenylmethylidene group. In
Mechanism Of Action
The mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cell growth and division. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole can inhibit the growth of cancer cells and bacterial strains. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been shown to have antioxidant activity, which may contribute to its potential use as a therapeutic agent. In animal studies, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to have low toxicity and no significant adverse effects on the liver or kidneys.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole in lab experiments is its relatively simple synthesis method. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is also stable and can be stored for long periods without significant degradation. However, one limitation of using 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is its low solubility in water, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole and its potential side effects.
Future Directions
There are several future directions for research on 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole. In material science, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole could be used as a building block for the synthesis of new materials with unique properties such as conductivity and mechanical strength. In medicinal chemistry, further studies are needed to determine the full potential of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole as an antitumor agent and its potential use in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole and its potential side effects in vivo.
Scientific Research Applications
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been widely studied for its potential use in various fields of research. In material science, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been used as a building block for the synthesis of new polymers with unique properties. In medicinal chemistry, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been studied for its antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
4-benzhydrylidene-5-methyl-2,3-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-14-17(12-13-19-14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTANWPGZXCMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482070 | |
| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
731-36-2 | |
| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





